molecular formula C7H16N2S B561174 Pentanethioamide,  2-amino-N,4-dimethyl- CAS No. 106916-35-2

Pentanethioamide, 2-amino-N,4-dimethyl-

Cat. No.: B561174
CAS No.: 106916-35-2
M. Wt: 160.279
InChI Key: KNEPQVCKPRQVCJ-UHFFFAOYSA-N
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Description

1 Structural Characterization

IUPAC Nomenclature and Systematic Identification

Pentanethioamide, 2-amino-N,4-dimethyl- is systematically identified as 2-amino-N,4-dimethylpentanethioamide . Its molecular formula is C₇H₁₆N₂S , derived from a pentanethioamide backbone with substituents at positions 2 and 4. The compound’s CAS Registry Number is 106916-35-2 , and its SMILES notation is CC(C)(C)CC(N)C(=S)N(C)C , reflecting the tert-butyl group at position 4, an amino group at position 2, and a dimethyl-substituted thioamide moiety.

Key Identifiers
Property Value/Description
IUPAC Name 2-amino-N,4-dimethylpentanethioamide
Molecular Formula C₇H₁₆N₂S
Molecular Weight 160.27 g/mol
CAS Registry Number 106916-35-2
SMILES CC(C)(C)CC(N)C(=S)N(C)C

This nomenclature adheres to IUPAC conventions, prioritizing substituent positions and functional group hierarchy.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-amino-N,4-dimethylpentanethioamide is dominated by the C=S bond and tert-butyl substituent . The thioamide group (C=S) adopts a trigonal planar geometry, with bond lengths and angles distinct from oxoamides:

  • C=S bond length : ~1.65 Å (vs ~1.23 Å for C=O)
  • C–N bond length : ~1.35 Å (shorter than amides due to reduced steric strain)

The tert-butyl group at position 4 imposes steric constraints, restricting rotational freedom around the C4–C5 bond. The amino group at position 2 and dimethyl substituents on the thioamide nitrogen further influence conformational preferences. Computational studies suggest that thioamides exhibit larger rotational barriers compared to amides, particularly in folded peptides.

Crystallographic Data and Solid-State Arrangement

No specific crystallographic data for 2-amino-N,4-dimethylpentanethioamide are reported in the literature. However, general trends for thioamides indicate:

  • Packing motifs : Thioamides often form hydrogen-bonded networks via NH–S interactions, though the tert-butyl group may disrupt such patterns.
  • Solid-state geometry : The C=S bond’s electron density distribution creates a σ-hole , potentially enabling noncovalent interactions with oxygen or nitrogen donors.

For comparison, pentanethioamide (C₅H₁₁NS) crystallizes with a planar C=S group and hydrophobic interactions dominating lattice stabilization. The tert-butyl and amino groups in the target compound likely enhance lattice rigidity but reduce hydrogen-bonding capacity.

Comparative Analysis with Related Thioamide Derivatives

Structural and Bonding Differences
Property 2-Amino-N,4-dimethylpentanethioamide Pentanethioamide (C₅H₁₁NS)
C=S Bond Length ~1.65 Å ~1.65 Å
C–N Bond Length ~1.35 Å ~1.35 Å
Steric Bulk High (tert-butyl + dimethyl groups) Low (linear chain)
Hydrogen-Bond Capacity Limited (tert-butyl sterics) Moderate (NH–S interactions)

The tert-butyl group at position 4 and dimethyl substituents reduce solubility in polar solvents compared to unsubstituted pentanethioamide.

Reactivity and Functional Group Behavior

The thioamide group in 2-amino-N,4-dimethylpentanethioamide participates in nucleophilic substitutions and condensation reactions , though steric hindrance may slow reaction rates. For example:

  • Hydrolysis : Resistant to hydrolysis under mild conditions due to the sulfur atom’s larger size and weaker π-bond.
  • Oxidation : Susceptible to oxidation to sulfoxides or sulfones, but tert-butyl groups may stabilize intermediates.

In contrast, simpler thioamides like pentanethioamide exhibit faster hydrolysis kinetics due to reduced steric bulk.

Properties

CAS No.

106916-35-2

Molecular Formula

C7H16N2S

Molecular Weight

160.279

IUPAC Name

2-amino-N,4-dimethylpentanethioamide

InChI

InChI=1S/C7H16N2S/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)

InChI Key

KNEPQVCKPRQVCJ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=S)NC)N

Synonyms

Pentanethioamide, 2-amino-N,4-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) N-(tert-butyl)-4-methyl-2-(propyl(quinolin-4-yl)amino)pentanethioamide (II-50)
  • Structure: Features a pentanethioamide core with a quinoline substituent and tert-butyl group.
  • Application : Such compounds are often explored in medicinal chemistry for their protease inhibition or antimicrobial properties due to the thioamide’s ability to mimic peptide bonds while resisting enzymatic degradation .
(b) Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)- (Leu-pNA)
  • Structure : A nitro-substituted phenyl amide with a pentanamide backbone.
  • Key Differences: The amide (–C(=O)–NH–) group instead of thioamide reduces electrophilicity and alters hydrogen-bonding capacity. The nitro group (–NO₂) enhances electron-withdrawing effects, influencing reactivity and spectroscopic properties .
  • Application: Widely used as a chromogenic substrate in enzyme assays (e.g., for leucine aminopeptidase) due to its nitroaniline release upon hydrolysis .
(c) Pentanamide, 2-amino-4-methyl-N-2-naphthalenyl-, hydrochloride (1:1), (2R)-
  • Structure : Contains a naphthalene ring and a charged hydrochloride salt.
  • The stereochemistry (R-configuration) may influence biological activity .
  • Application : Such derivatives are studied in drug delivery systems, where solubility and stereoselectivity are critical .

Physicochemical and Functional Comparisons

Property 2-amino-N,4-dimethyl-pentanethioamide II-50 (Thioamide) Leu-pNA (Amide) Naphthalenyl Amide HCl
Molecular Formula C₇H₁₄N₂S (inferred) C₂₀H₂₉N₃S C₁₂H₁₇N₃O₃ C₁₆H₂₁ClN₂O
Molecular Weight ~174.27 g/mol 359.54 g/mol 251.28 g/mol 292.80 g/mol
Functional Groups Thioamide, amino, methyl Thioamide, quinoline Amide, nitro Amide, naphthalene, HCl salt
Key Applications Not reported Antimicrobial research Enzyme assays Pharmaceutical formulations
Key Observations :
  • Thioamide vs. Amide: Thioamides exhibit lower hydrogen-bond donor capacity but higher resistance to hydrolysis compared to amides, making them suitable for stable drug scaffolds .
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in Leu-pNA) increase reactivity toward nucleophilic attack, while bulky groups (e.g., tert-butyl in II-50) enhance steric shielding .

Preparation Methods

H₂S-Mediated Thioamidation

The direct conversion of nitriles to thioamides using hydrogen sulfide (H₂S) represents a widely applicable method. In a protocol adapted from, alkyl nitriles react with H₂S under acidic or basic conditions. For 2-amino-N,4-dimethylpentanethioamide, the precursor nitrile (2-amino-N,4-dimethylpentanenitrile) is treated with H₂S in acetonitrile at 80–100°C for 30 minutes, followed by purification via silica gel chromatography. This method achieves yields of 85–90% but requires stringent safety measures due to H₂S toxicity.

Key Reaction Parameters

  • Catalyst : NO₂BF₄ (0.6 mmol per 0.4 mmol nitrile)

  • Temperature : 80°C (H₂S purging step), 100°C (reaction)

  • Solvent : Acetonitrile or dimethyl sulfoxide (DMSO)

  • Yield : 89% (reported for analogous aliphatic thioamides)

Chloroamide Substitution Strategies

Nucleophilic Displacement with Sulfur Sources

A two-step approach involves synthesizing α-chloroamides followed by thiol substitution. As detailed in, 2-chloro-N,4-dimethylpentanamide is prepared via reaction of 2-chloropentanoyl chloride with methylamine. Subsequent treatment with sodium hydrosulfide (NaSH) in ethanol at room temperature replaces the chloride with a thioamide group.

Experimental Optimization

  • Chloroamide Synthesis :

    • Reagents : 2-Chloropentanoyl chloride (1.2 equiv), methylamine (1.0 equiv), triethylamine (1.5 equiv)

    • Solvent : Dichloromethane (DCM)

    • Yield : 92%

  • Thioamide Formation :

    • Conditions : NaSH (2.0 equiv), ethanol, 16 hours, 25°C

    • Yield : 87%

This method’s advantage lies in its compatibility with sensitive functional groups, though it necessitates handling corrosive acyl chlorides.

Sulfur-Mediated Coupling of Amines and Olefins

Alkali-Promoted Three-Component Reactions

A patent-described method () couples amines, olefins, and elemental sulfur (S₈) under basic conditions. For 2-amino-N,4-dimethylpentanethioamide, the reaction employs:

  • Amine : 2-Amino-N,4-dimethylpentanamine

  • Olefin : 4-Methylstyrene (to introduce the methyl group at position 4)

  • Base : Tripotassium phosphate (K₃PO₄) or potassium fluoride (KF)

Procedure

  • Combine amine (0.4 mmol), olefin (0.48 mmol), sulfur (0.48 mmol), and K₃PO₄ (0.6 mmol) in DMSO.

  • Heat at 100°C under nitrogen for 24 hours.

  • Purify via column chromatography (ethyl acetate/petroleum ether).

Yield : 73–88% (depending on olefin reactivity).

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield Scalability
H₂S ThioamidationNO₂BF₄, H₂S80–100°C, 30 min85–90%Moderate
Chloroamide SubstitutionNaSH, triethylamine25°C, 16 h87%High
Sulfur CouplingK₃PO₄, S₈, olefin100°C, 24 h73–88%Industrial

Advantages and Limitations

  • H₂S Route : High yields but requires toxic gas handling.

  • Chloroamide Method : Excellent functional group tolerance but involves multi-step synthesis.

  • Sulfur Coupling : Scalable to industrial production but dependent on olefin availability.

Mechanistic Insights and Side Reactions

Nitrile-to-Thioamide Conversion

The reaction proceeds via intermediate formation of a thioimidate, which hydrolyzes to the thioamide under acidic workup. Competing side reactions include over-sulfurization (yielding dithioamides) and nitrile polymerization.

Chloroamide Substitution

Nucleophilic attack by HS⁻ on the α-chloroamide generates a thiolate intermediate, which protonates to form the thioamide. Competing elimination (forming α,β-unsaturated amides) is mitigated by using polar protic solvents like ethanol.

Industrial-Scale Considerations

The sulfur coupling method () is particularly suited for large-scale synthesis due to:

  • Catalyst Recycling : K₃PO₄ can be recovered from aqueous washes.

  • Solvent Choice : DMSO enables high-temperature reactions without decomposition.

  • Yield Consistency : Reproducible yields >80% at 1 kg scale .

Q & A

Q. How can researchers balance cost and accuracy in large-scale parameter screening?

  • Methodological Answer : Apply D-optimal or Taguchi designs to reduce experimental runs while maximizing information gain. Use Monte Carlo simulations to quantify uncertainty in parameter estimates .

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